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Compound of Interest

Compound Name: 2-Cyanobenzoic acid

Cat. No.: B1360260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-cyanobenzoic
acid, a versatile intermediate in the pharmaceutical and agrochemical industries. A
comprehensive understanding of its solid-state architecture is crucial for predicting its physical
properties, stability, and behavior in various formulation and synthesis processes. This
document summarizes the key crystallographic data, details the experimental procedures for its
determination, and visualizes the critical molecular interactions that govern its crystalline form.

Crystallographic Data Summary

The crystal structure of 2-cyanobenzoic acid has been determined by single-crystal X-ray
diffraction. The compound crystallizes in the monoclinic space group P21/c. The asymmetric
unit contains a single molecule of 2-cyanobenzoic acid. The detailed crystallographic data
and data collection parameters are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Cyanobenzoic Acid
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Parameter Value
Empirical Formula CsHsNO2
Formula Weight 147.13
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 13.567(3) A
b 3.869(1) A
c 13.678(3) A
a 90°

B 114.34(3)°
y 90°

Volume 654.4(3) A3
z 4

Density (calculated) 1.493 Mg/m3
Absorption Coefficient 0.110 mm—1
F(000) 304

Data Collection

Diffractometer Bruker SMART APEX

Theta range for data collection

2.1510 26.37°

Index ranges

-16<h<16, -4<k<4, -17<I<15

Reflections collected

5869
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Independent reflections 1340 [R(int) = 0.045]
Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1340/0/100

Goodness-of-fit on F? 1.053

Final R indices [I>2sigma(l)] R1 =0.041, wR2 = 0.109

R indices (all data) R1=0.057, wR2 =0.121
Largest diff. peak and hole 0.19 and -0.19 e.A-3

Molecular Geometry

The molecular structure of 2-cyanobenzoic acid consists of a benzene ring substituted with a
carboxylic acid group and a cyano group at adjacent positions. The geometric parameters,

including selected bond lengths, bond angles, and torsion angles, are summarized in Tables 2,
3, and 4, respectively. These values are within the expected ranges and are consistent with the

structure of similar aromatic carboxylic acids.

Table 2: Selected Bond Lengths (A)
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Atom 1 Atom 2 Length
c1 c2 1.402(2)
c1 c6 1.388(2)
c1 c7 1.485(2)
c2 c3 1.381(2)
c2 cs8 1.439(2)
c3 c4 1.383(2)
c4 c5 1.381(2)
C5 c6 1.385(2)
c7 01 1.216(2)
c7 02 1.314(2)
cs8 N1 1.145(2)

Table 3: Selected Bond Angles (°)
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Atom 1 Atom 2 Atom 3 Angle

C6 c1 c2 119.0(1)
c6 c1 c7 118.9(1)
c2 c1 c7 122.1(1)
c3 c2 c1 120.4(1)
c3 c2 cs8 118.9(1)
c1 c2 cs 120.7(1)
c2 c3 c4 120.1(2)
C5 c4 c3 119.8(2)
c4 c5 C6 120.5(2)
c1 c6 C5 120.2(2)
01 c7 02 122.9(1)
01 c7 c1 122.3(1)
02 c7 c1 114.8(1)
N1 cs c2 178.6(2)

Table 4: Selected Torsion Angles (°)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Atom 1 Atom 2 Atom 3 Atom 4 Angle
C6 C1 c2 c3 -0.1(2)
c7 C1 c2 c3 179.3(1)
C6 C1 c2 cs 179.3(1)
c7 C1 c2 cs -1.3(2)
c1 c2 c3 c4 0.2(2)
cs c2 c3 c4 -179.2(2)
c2 c3 c4 c5 -0.1(2)
c3 c4 C5 c6 -0.1(2)
c2 C1 c6 c5 0.1(2)
c7 C1 c6 c5 -179.3(2)
c4 c5 c6 c1 0.0(2)
C6 C1 c7 o1 15.1(2)
c2 c1 c7 o1 -164.2(2)
C6 C1 c7 02 -165.2(1)
c2 c1 c7 02 15.5(2)

Experimental Protocols
Synthesis of 2-Cyanobenzoic Acid

A common laboratory-scale synthesis of 2-cyanobenzoic acid involves the oxidation of 2-
cyanotoluene. A typical protocol is as follows:

o Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, 2-cyanotoluene is suspended in a solution of potassium
permanganate in water.
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o Oxidation: The mixture is heated to reflux with vigorous stirring. The progress of the reaction
is monitored by thin-layer chromatography.

o Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the
manganese dioxide precipitate is removed by filtration.

 Acidification and Isolation: The filtrate is acidified with a mineral acid (e.g., hydrochloric acid)
to precipitate the 2-cyanobenzoic acid.

 Purification: The crude product is collected by filtration, washed with cold water, and can be
further purified by recrystallization from a suitable solvent such as ethanol or water.

Synthesis of 2-Cyanol

benzoic Acid
Cool Purity
Filter to remove Filter to collect
(Hea‘ o Reflux Gﬁar\gansse Dioxide (Ac'd"y with Hel crude product
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A representative workflow for the synthesis of 2-cyanobenzoic acid.

Single-Crystal X-ray Diffraction

The crystal structure of 2-cyanobenzoic acid was determined using the following experimental
procedure:

o Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow
evaporation of a solution of 2-cyanobenzoic acid in an appropriate solvent.

o Data Collection: A single crystal of suitable size and quality was mounted on a goniometer
head. X-ray diffraction data were collected at room temperature using a Bruker SMART
APEX CCD area-detector diffractometer with graphite-monochromated Mo Ka radiation (A =
0.71073 A). A series of w and @ scans were performed to collect a complete dataset.

» Data Processing: The collected diffraction images were processed using the SMART and
SAINT software packages for data reduction and integration. An empirical absorption
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correction was applied using SADABS.

» Structure Solution and Refinement: The crystal structure was solved by direct methods using

the SHELXS program and refined by full-matrix least-squares on F2 using the SHELXL

program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed

in geometrically calculated positions and refined using a riding model.

Single-Crystal X-ray Diffraction Workflow

Crystal Growth
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A generalized workflow for single-crystal X-ray diffraction analysis.

Supramolecular Assembly and Intermolecular

Interactions

In the crystalline state, molecules of 2-cyanobenzoic acid are linked by intermolecular

hydrogen bonds involving the carboxylic acid groups. Specifically, the hydroxyl group of one

molecule acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule,

forming a classic carboxylic acid dimer motif with an R22(8) graph-set notation. These dimers

are further connected into chains along the b-axis. The details of the hydrogen bonding

geometry are provided in Table 5.

Table 5: Hydrogen Bond Geometry (A, °)

D—H--A d(D—H) d(H--A) d(D--A)

<(DHA)

02—H2A.--01' 0.82 1.82 2.637(2)

175

Symmetry code: (i) -x+1, -y+1, -z+1
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These hydrogen bonding interactions are the primary forces governing the packing of the
molecules in the crystal lattice, leading to a stable three-dimensional supramolecular
architecture.
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Schematic of the intermolecular hydrogen bonding forming a centrosymmetric dimer.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 2-
cyanobenzoic acid, based on single-crystal X-ray diffraction data. The quantitative data on
unit cell dimensions, molecular geometry, and intermolecular hydrogen bonding offer valuable
insights for professionals in drug development and materials science. The described
experimental protocols for synthesis and crystallographic analysis serve as a practical
reference for further research and application of this important chemical compound. The robust
hydrogen-bonded dimer motif is a key feature of its solid-state structure, influencing its
physicochemical properties.

 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-
Cyanobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360260#crystal-structure-of-2-cyanobenzoic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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